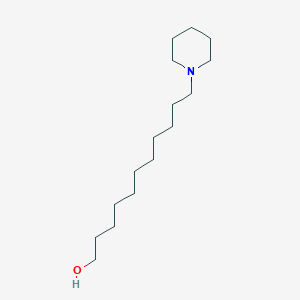

11-(Piperidin-1-yl)undecan-1-ol

説明

11-(Piperidin-1-yl)undecan-1-ol is a tertiary amine-functionalized long-chain alcohol with the molecular formula C₁₆H₃₃NO and a molecular weight of 255.45 g/mol. Its structure consists of an 11-carbon alkyl chain terminated by a hydroxyl group at one end and a piperidine ring (a six-membered amine heterocycle) at the other. This compound is of interest in medicinal chemistry and materials science due to its amphiphilic nature, which enables interactions with biological membranes or surfaces.

特性

分子式 |

C16H33NO |

|---|---|

分子量 |

255.44 g/mol |

IUPAC名 |

11-piperidin-1-ylundecan-1-ol |

InChI |

InChI=1S/C16H33NO/c18-16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h18H,1-16H2 |

InChIキー |

WACLCTDOCWARAY-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)CCCCCCCCCCCO |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table compares 11-(Piperidin-1-yl)undecan-1-ol with key analogs:

Key Observations:

- Piperidine vs. Aromatic Substituents : The piperidine group introduces basicity and conformational flexibility, which may enhance membrane permeability in drug delivery compared to rigid aromatic systems like carbazole or benzotriazole .

- Melting Points: Aromatic substituents (e.g., carbazole in 2a) increase melting points due to π-π stacking, whereas flexible alkyl chains (e.g., methylamino in ) or triazoles (e.g., compound 17 ) result in lower or unrecorded melting points.

- Synthetic Methods : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition for compound 17 ) offers regioselectivity advantages over traditional nucleophilic substitutions used for carbazole/benzotriazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。